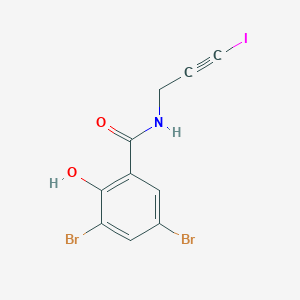
3,5-Dibromo-2-hydroxy-N-(3-iodoprop-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-hydroxy-N-(3-iodoprop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H6Br2INO2 It is a derivative of benzamide, featuring bromine, iodine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves multiple steps:
Bromination: The starting material, 2-hydroxybenzoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Amidation: The brominated product is then reacted with 3-iodoprop-2-yn-1-amine to form the final benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxy-N-(3-iodoprop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The alkyne group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds.
Scientific Research Applications
3,5-Dibromo-2-hydroxy-N-(3-iodoprop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(3-iodoprop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, while the hydroxyl and amide groups can participate in hydrogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Lacks the iodine and alkyne groups.
3-Iodo-2-propynyl N-butylcarbamate: Contains a similar alkyne and iodine structure but differs in the amide group.
Uniqueness
3,5-Dibromo-2-hydroxy-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to its combination of bromine, iodine, hydroxyl, and alkyne functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62899-22-3 |
|---|---|
Molecular Formula |
C10H6Br2INO2 |
Molecular Weight |
458.87 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(3-iodoprop-2-ynyl)benzamide |
InChI |
InChI=1S/C10H6Br2INO2/c11-6-4-7(9(15)8(12)5-6)10(16)14-3-1-2-13/h4-5,15H,3H2,(H,14,16) |
InChI Key |
XOUKFUALUNFPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NCC#CI)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


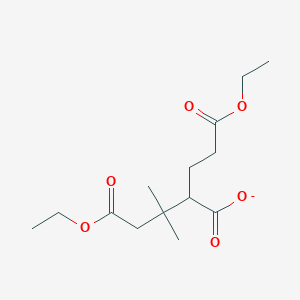
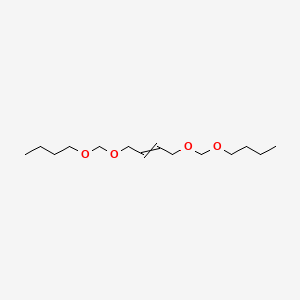
![Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14523961.png)
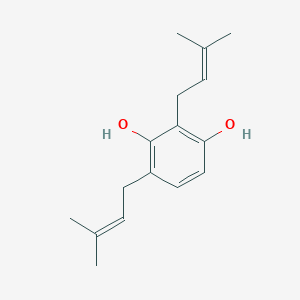
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
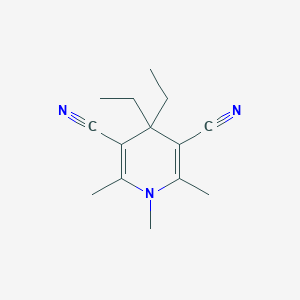
![4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B14523985.png)
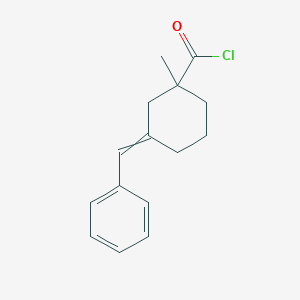
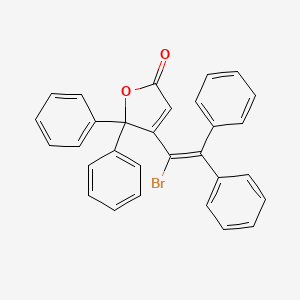
![N-{5-Amino-2-[(E)-(2,6-dicyano-4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B14523996.png)
![N,N'-[4-(2-Phenylhydrazinylidene)-4H-pyrazole-3,5-diyl]diacetamide](/img/structure/B14524000.png)
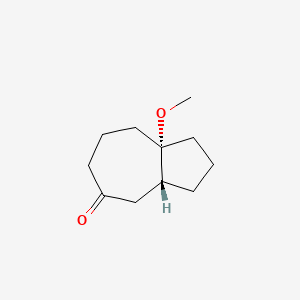
![1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene](/img/structure/B14524018.png)
